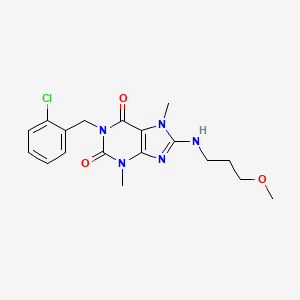

1-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O3/c1-22-14-15(21-17(22)20-9-6-10-27-3)23(2)18(26)24(16(14)25)11-12-7-4-5-8-13(12)19/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXULSIFJUYCNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step condensation and substitution reactions. Key steps include:

- Step 1: Formation of the purine core via cyclization of chlorinated intermediates under acidic conditions (e.g., HCl) .

- Step 2: Introduction of the 3-methoxypropylamino group via nucleophilic substitution, using sodium carbonate as a base to deprotonate the amine and enhance reactivity .

- Step 3: Final purification via column chromatography or recrystallization in ethanol/dichloromethane.

Critical Factors for Yield Optimization:

Q. Which analytical techniques are prioritized for structural confirmation?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm) .

- 2D-COSY resolves overlapping signals in the purine core.

- Mass Spectrometry (MS):

Q. Table 1: Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 364.11708 | 183.3 |

| [M+Na]+ | 386.09902 | 197.9 |

| [M-H]- | 362.10252 | 184.1 |

Advanced Research Questions

Q. How can discrepancies between predicted and experimental CCS values be resolved?

Answer: Discrepancies often arise from:

- Adduct Formation: Sodium or potassium adducts increase CCS due to larger ionic radii (e.g., [M+Na]+ CCS = 197.9 vs. [M+H]+ = 183.3 Ų) .

- Conformational Flexibility: Gas-phase folding varies with charge state. Use ion mobility spectrometry (IMS) paired with molecular dynamics simulations to model flexible regions.

- Instrument Calibration: Validate CCS measurements against standards (e.g., tetraalkylammonium salts) .

Q. What strategies identify the compound’s interaction with nucleotide-binding enzymes?

Answer:

- Competitive Binding Assays:

- Use fluorescent ATP analogs (e.g., mant-ATP) to monitor displacement in real-time. A >50% signal reduction suggests strong binding .

- Mutagenesis Studies:

- Modify key residues (e.g., Lys-72 in kinase domains) to assess binding pocket specificity.

- Surface Plasmon Resonance (SPR):

- Measure kinetic parameters (kon/off) for interactions with purified enzymes. A Kd < 1 µM indicates high affinity .

Q. How should contradictory biological activity data across studies be addressed?

Answer: Methodological Validation Steps:

Purity Verification: Ensure >95% purity via HPLC (retention time ±0.1 min) and NMR (no extraneous peaks) .

Dose-Response Curves: Test activity across 3–5 log units to confirm EC50 consistency.

Orthogonal Assays:

- Compare enzymatic inhibition (e.g., IC50) with cellular viability assays (e.g., MTT). Discrepancies may indicate off-target effects .

Cell Line Variability: Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C8-position in purine core) prone to nucleophilic attack .

- Molecular Docking: Simulate binding to cysteine residues in enzymes (e.g., glutathione S-transferase) to predict covalent adduct formation .

Q. How do structural analogs inform SAR studies for this compound?

Answer: Key Analog Comparisons (Table 2):

SAR Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.